Flutazolam, (S)- Flutazolam, (S)-
Brand Name: Vulcanchem
CAS No.: 158251-56-0
VCID: VC0133418
InChI: InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m1/s1
SMILES: C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F
Molecular Formula: C19H18ClFN2O3
Molecular Weight: 376.812

Flutazolam, (S)-

CAS No.: 158251-56-0

Cat. No.: VC0133418

Molecular Formula: C19H18ClFN2O3

Molecular Weight: 376.812

* For research use only. Not for human or veterinary use.

Flutazolam, (S)- - 158251-56-0

Specification

CAS No. 158251-56-0
Molecular Formula C19H18ClFN2O3
Molecular Weight 376.812
IUPAC Name (11bS)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one
Standard InChI InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m1/s1
Standard InChI Key WMFSSTNVXWNLKI-LJQANCHMSA-N
SMILES C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F

Introduction

Chemical Structure and Properties

Flutazolam, (S)- is characterized by its specific stereochemistry with absolute configuration, differentiating it from the racemic mixture of flutazolam. The compound features a defined stereocenters count of 1/1, indicating its enantiomeric purity .

PropertyValue
Molecular FormulaC19H18ClFN2O3
Molecular Weight376.809
StereochemistryABSOLUTE
Defined Stereocenters1/1
CAS Number158251-56-0
Charge0
InChIKeyWMFSSTNVXWNLKI-LJQANCHMSA-N

The molecular structure incorporates a chloro-substituted benzodiazepine core with a fluorophenyl moiety and a hydroxyethyl group, contributing to its unique pharmacological properties. The SMILES notation (OCCN1C2=CC=C(Cl)C=C2[C@]3(OCCN3CC1=O)C4=CC=CC=C4F) specifies the spatial arrangement that defines the (S)-enantiomer .

Stereochemistry and Enantiomeric Significance

Flutazolam, (S)- represents the isolate S-enantiomer of the parent compound flutazolam, which exists as a racemic mixture in its conventional pharmaceutical form . The enantiomeric specification is critical as different stereoisomers of benzodiazepines often exhibit distinct pharmacological profiles.

The stereospecific properties of Flutazolam, (S)- are indicated in its chemical identifier systems:

Identifier TypeValue
SMILESOCCN1C2=CC=C(Cl)C=C2[C@]3(OCCN3CC1=O)C4=CC=CC=C4F
InChIInChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m1/s1

The "@" symbol in the SMILES notation specifically indicates the stereochemical configuration at the chiral center, distinguishing it from the racemic mixture of flutazolam .

Pharmacological Mechanism of Action

Like other benzodiazepines, Flutazolam, (S)- exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor system in the central nervous system. Research suggests that benzodiazepines like flutazolam enhance the inhibitory effects of GABA by binding to specific sites on GABA-A receptors.

The specific stereochemistry of Flutazolam, (S)- may influence its binding affinity and selectivity for various GABA receptor subtypes, potentially affecting its pharmacodynamic profile relative to the racemic mixture. Electrophysiological studies have been utilized to measure changes in neuronal activity upon exposure to flutazolam and related compounds .

Pharmacokinetics

The pharmacokinetic profile of Flutazolam, (S)- must be considered within the context of data available for the racemic mixture. Racemic flutazolam demonstrates:

ParameterValue
Elimination Half-life (Parent Compound)3.5 hours
Elimination Half-life (Major Metabolite)47-100 hours
MetabolismHepatic
Major Metaboliten-desalkylflurazepam (norflurazepam)
Cmax0.014 μg/mL (12 mg single oral dose)
AUC0.068 μg × h/mL (12 mg single oral dose)

The parent compound exhibits a relatively short elimination half-life, while its major metabolite, n-desalkylflurazepam, demonstrates a considerably longer half-life, potentially extending the pharmacological effects . The specific pharmacokinetic properties of the (S)-enantiomer may differ from these values and warrant dedicated investigation.

Comparative Pharmacology

Behavioral studies comparing flutazolam with diazepam in animal models have revealed several distinctive pharmacological characteristics that may inform the understanding of Flutazolam, (S)-:

EffectComparison to Diazepam
Suppression of hyperemotionality in septal ratsSimilar potency
Fighting behavior inhibition in isolated miceSimilar potency
Pentylenetetrazol convulsion suppressionSimilar potency
Thiopental sleep potentiationSimilar potency
Reduction of spontaneous locomotor activityMore potent
Potentiation of methamphetamine-stimulated locomotor activityMore potent
Suppression of hyperemotionality in O.B. ratsLess potent
Ethanol-induced anesthesia potentiationLess potent
Prevention of maximal electroshockLess potent
Prevention of strychnine convulsionLess potent
Muscle relaxant effectLess potent

Additionally, chronic administration of flutazolam potentiated the suppression of locomotor activity, whereas this effect disappeared with chronic administration of diazepam, suggesting distinct pharmacodynamic adaptations .

Research Implications

Research findings related to Flutazolam, (S)- have implications for several areas of pharmacological science:

  • Stereoselective pharmacology: Understanding how enantiomeric specificity influences drug-receptor interactions and pharmacological effects

  • Drug development: Informing the development of more selective benzodiazepine derivatives with improved therapeutic profiles

  • Structure-activity relationships: Elucidating how specific molecular configurations correlate with biological activity

  • Neurophysiological research: Contributing to understanding of GABA receptor modulation and central nervous system functions

The investigation of specific enantiomers like Flutazolam, (S)- represents an important approach in refining pharmacological specificity and potentially reducing adverse effects associated with racemic drug formulations .

Comparison with Related Compounds

Flutazolam, (S)- belongs to the broader class of benzodiazepine derivatives, with structural and pharmacological relationships to several compounds:

CompoundStructural RelationshipPharmacological Notes
Racemic FlutazolamParent compound containing equal amounts of (R)- and (S)-enantiomersUsed clinically in Japan as Coreminal
HaloxazolamClosely related benzodiazepine structureSimilar pharmacological profile
MexazolamStructurally related benzodiazepineUsed for similar indications
DiazepamPrototype benzodiazepineFlutazolam shows similar potency but more marked sedation
PhenazepamAnother benzodiazepine derivativeMore potent than diazepam with longer half-life

The structural similarities and differences between these compounds provide valuable insights into structure-activity relationships within this therapeutic class .

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